(6-chloro-1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
The compound appears to contain several functional groups and structural elements common in organic chemistry, including a benzothiazine ring, a pyrrolidine ring, and a p-tolyl group . The benzothiazine ring is a heterocyclic compound containing a benzene ring fused to a thiazine ring. The pyrrolidine ring is a simple cyclic amine, and the p-tolyl group is a functional group derived from toluene .
Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been explored in the context of synthesizing various derivatives with potential applications in pharmaceuticals. For instance, derivatives of 5H-benzo[a]phenoxazin-5-one, related in structure to the query compound, were synthesized by condensing substituted 2-aminophenols with dibromo or dichloro-1,4-naphthoquinone, demonstrating the versatility of these compounds in synthetic chemistry (Ueno et al., 1982).
- A study on 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives, which are structurally similar, highlighted the aromatic nature of these compounds and their potential in oxidation reactions, suggesting applications in chemical synthesis and possibly in pharmaceuticals (Mitsumoto & Nitta, 2004).
Antimicrobial Activity
- Some derivatives of benzothiazoles, akin to the query compound, were synthesized and exhibited variable and modest antimicrobial activity against bacteria and fungi. This suggests that similar compounds might have potential applications in the development of new antimicrobial agents (Patel et al., 2011).
Structural Analysis and Molecular Studies
- The crystal and molecular structure of a closely related compound, (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, was studied, providing insights into the structural properties that could be relevant for the design of new compounds with specific characteristics (Lakshminarayana et al., 2009).
- In silico analysis and in vitro microbial investigation of similar compounds have been conducted, revealing their potential as antimicrobial agents and their drug-likeness properties, which could be relevant for pharmaceutical applications (Pandya et al., 2019).
Antitumor Activity
- N-heterocycles derived from pyrazolyl-substituted 2(3H)-furanone, related to the query compound, were synthesized and evaluated for antitumor activity. Some of these compounds showed high activities against various carcinoma cell lines, indicating the potential of similar compounds in cancer research (Abou-Elmagd et al., 2016).
Mechanism of Action
properties
IUPAC Name |
[6-chloro-4-(4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S/c1-14-4-7-16(8-5-14)23-13-19(20(24)22-10-2-3-11-22)27(25,26)18-9-6-15(21)12-17(18)23/h4-9,12-13H,2-3,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYBCNKKMJNEGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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